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Compound of Interest

Compound Name: 2,5-Dichloropyridine

Cat. No.: B042133

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR) and infrared (IR) spectroscopic data for 2,5-dichloropyridine. The information is
presented to support research, development, and quality control activities involving this
compound. All quantitative data is summarized in structured tables for ease of reference, and
detailed experimental protocols are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of 2,5-
dichloropyridine by providing information about the chemical environment of its hydrogen (*H)
and carbon (33C) nuclei.

'H NMR Spectroscopic Data

The 'H NMR spectrum of 2,5-dichloropyridine exhibits signals corresponding to the three
aromatic protons. The chemical shifts (d) are influenced by the electronegativity of the nitrogen
atom and the chlorine substituents.
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Chemical Shift (d) o Coupling Constant
Proton Multiplicity
ppm (J) Hz
H-6 8.70 Doublet (d) J(H-6, H-4) = 3.0
Doublet of Doublets J(H-4, H-3) = 9.0, J(H-
H-4 8.13
(dd) 4,H-6)=3.0
H-3 7.68 Doublet (d) J(H-3, H-4) =9.0

Note: Data is referenced from various sources and may vary slightly based on experimental
conditions.

13C NMR Spectroscopic Data

The 13C NMR spectrum provides information on the carbon framework of 2,5-dichloropyridine.
The chemical shifts are indicative of the electronic environment of each carbon atom.

Carbon Chemical Shift () ppm
C-2 ~151
C-5 ~131
C-6 ~150
C-3 ~125
C-4 ~139

Note: These are approximate values and can vary with the solvent and other experimental
parameters. Definitive assignment often requires advanced NMR techniques.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

¢ A solid sample of 2,5-dichloropyridine (typically 5-25 mg for tH NMR and 50-100 mg for 13C
NMR) is dissolved in a suitable deuterated solvent (e.g., chloroform-d, CDCls, or dimethyl
sulfoxide-de, DMSO-de) in an NMR tube.
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e The typical volume of the solvent is 0.6-0.7 mL.
e The sample is gently agitated to ensure complete dissolution.
Instrumentation and Data Acquisition:

o The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300
MHz or higher for *H NMR.

e The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

e For 33C NMR, broadband proton decoupling is commonly used to simplify the spectrum by
removing C-H coupling.

e The data is acquired, processed (typically via Fourier transformation), and analyzed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and vibrational modes of 2,5-
dichloropyridine. The absorption of infrared radiation corresponds to specific molecular
vibrations.

FT-IR Spectroscopic Data

The FT-IR spectrum of 2,5-dichloropyridine shows characteristic absorption bands for
aromatic C-H, C=C, C=N, and C-CI bonds.
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Wavenumber (cm~?) Vibrational Mode Intensity

~3100-3000 Aromatic C-H stretch Medium-Weak
Aromatic C=C and C=N ring )

~1600-1550 ) Strong-Medium
stretching

Aromatic C=C and C=N ring

~1450-1400 stretching Strong-Medium
~1100-1000 C-H in-plane bending Medium
~850-750 C-H out-of-plane bending Strong
~800-600 C-Cl stretching Strong

Note: Peak positions and intensities can be influenced by the sample preparation method and
the physical state of the sample.

Experimental Protocol for FT-IR Spectroscopy (KBr
Pellet Method)

Sample Preparation:

e Approximately 1-2 mg of finely ground 2,5-dichloropyridine is mixed with about 100-200 mg
of dry, IR-grade potassium bromide (KBr).

» The mixture is thoroughly ground in an agate mortar and pestle to ensure a homogenous
dispersion.

e The powdered mixture is transferred to a pellet die.

o Ahydraulic press is used to apply pressure (typically 8-10 tons) to the die, forming a
transparent or translucent pellet.

Instrumentation and Data Acquisition:

o A background spectrum of a pure KBr pellet is recorded to subtract atmospheric and
instrumental interferences.
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e The KBr pellet containing the sample is placed in the sample holder of the FT-IR

spectrometer.
e The IR spectrum is recorded, typically in the range of 4000-400 cm~1.
e The resulting spectrum is analyzed for characteristic absorption bands.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting
spectroscopic data for a chemical compound like 2,5-dichloropyridine.
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General workflow for spectroscopic analysis.

» To cite this document: BenchChem. [Spectroscopic Data of 2,5-Dichloropyridine: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b042133#2-5-dichloropyridine-spectroscopic-data-
nmr-ir]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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